molecular formula C23H28F2O6 B042008 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3-oxoandrosta-1,4-diene-17beta-carboxylic acid CAS No. 65751-34-0

6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3-oxoandrosta-1,4-diene-17beta-carboxylic acid

Cat. No.: B042008
CAS No.: 65751-34-0
M. Wt: 438.5 g/mol
InChI Key: NURGGCFNQHBYEW-QXWOZTMISA-N
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Description

6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3-oxoandrosta-1,4-diene-17beta-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C23H28F2O6 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Fluocinolone acetonide impurity B [EP], also known as UNII-B89MRW2X77, is a corticosteroid . The primary targets of corticosteroids are the glucocorticoid receptors found in almost all cells, but they are particularly abundant in the liver and immune cells .

Mode of Action

Fluocinolone acetonide impurity B [EP] binds to the cytosolic glucocorticoid receptor . After binding, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This binding interaction leads to the increase in expression of specific target genes .

Biochemical Pathways

The activation of glucocorticoid receptors by Fluocinolone acetonide impurity B [EP] influences numerous biochemical pathways. It acts as a physiological antagonist to insulin by decreasing glycogenesis (formation of glycogen) . It also promotes the breakdown of lipids (lipolysis), and proteins, leading to the mobilization of extrahepatic amino acids and ketone bodies .

Pharmacokinetics

As a corticosteroid, it is expected to have a high lipophilicity , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of Fluocinolone acetonide impurity B [EP]'s action are primarily anti-inflammatory and immunosuppressive. It relieves itching, redness, dryness, crusting, scaling, inflammation, and discomfort associated with inflammatory skin conditions .

Properties

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2O6/c1-19(2)30-17-9-12-13-8-15(24)14-7-11(26)5-6-20(14,3)22(13,25)16(27)10-21(12,4)23(17,31-19)18(28)29/h5-7,12-13,15-17,27H,8-10H2,1-4H3,(H,28,29)/t12-,13-,15-,16-,17+,20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURGGCFNQHBYEW-QXWOZTMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)O)C)O)F)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)O)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215959
Record name 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3-oxoandrosta-1,4-diene-17beta-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65751-34-0
Record name 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3-oxoandrosta-1,4-diene-17beta-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065751340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3-oxoandrosta-1,4-diene-17beta-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6α,9-difluoro-11β-hydroxy-16α,17-(1-methylethylidenedioxy)-3-oxoandrosta-1,4-diene-17β-carboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B89MRW2X77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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